1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone

Description

Historical Context and Development

The compound 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone emerged as a subject of interest in heterocyclic chemistry during the early 21st century, driven by the exploration of isoxazole derivatives for pharmaceutical applications. Isoxazoles gained prominence due to their structural versatility and bioactivity, with foundational work on their synthesis dating to the mid-20th century. The introduction of fluorine into the phenyl moiety of this compound reflects a broader trend in medicinal chemistry to enhance metabolic stability and lipophilicity through halogenation. Recent advancements in regioselective cycloaddition and fluorination techniques, as outlined in studies from 2025, have enabled efficient large-scale synthesis of this derivative, positioning it as a key intermediate in drug discovery pipelines.

Position within Isoxazole Heterocycle Classification

Isoxazoles are five-membered heterocyclic compounds characterized by an oxygen atom at position 1 and a nitrogen atom at position 2 within the aromatic ring. This compound belongs to the subclass of 3,5-disubstituted isoxazoles, where the 3-position is occupied by a 4-fluorophenyl group and the 5-position by an acetyl moiety. This substitution pattern distinguishes it from simpler isoxazole derivatives and aligns it with bioactive analogs such as valdecoxib and leflunomide, which share the isoxazole core. The compound’s classification is further defined by its ketonic functional group, which influences both its reactivity and potential as a synthetic building block.

Basic Molecular Architecture and Nomenclature

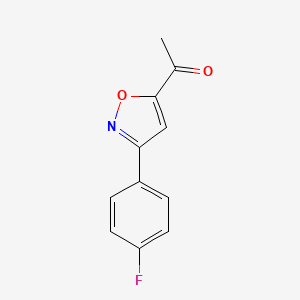

The molecular structure of this compound (IUPAC name: 1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone) consists of three key components:

- Isoxazole core : A five-membered ring with oxygen at position 1 and nitrogen at position 2.

- 4-Fluorophenyl substituent : A benzene ring substituted with fluorine at the para position, attached to the isoxazole’s 3-position.

- Acetyl group : A ketone functional group (-COCH₃) at the isoxazole’s 5-position.

Molecular Formula : $$ \text{C}{11}\text{H}8\text{FNO}_2 $$

Molecular Weight : 205.18 g/mol.

The fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. The acetyl group contributes to planarity, as evidenced by X-ray crystallography data from analogous structures.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic integration of fluorine and heterocyclic motifs to optimize drug-like properties. Its synthesis leverages modern green chemistry approaches, such as solvent-free microwave-assisted reactions, which achieve yields exceeding 90%. The compound’s regioselective functionalization has enabled the development of analogs with enhanced bioactivity, particularly in anticancer and antimicrobial applications.

Recent studies highlight its role as a precursor in multi-targeted therapies, where the isoxazole core serves as a scaffold for attaching pharmacophores targeting enzymes like COX-2 and kinases. Additionally, the fluorine atom’s ability to modulate electronic effects has facilitated structure-activity relationship (SAR) studies, revealing correlations between substituent electronegativity and binding affinity.

In materials science, derivatives of this compound have been explored for their photostability and potential use in organic electronics, owing to the isoxazole ring’s conjugated π-system. These interdisciplinary applications underscore its versatility and enduring relevance in both academic and industrial research.

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOVARWWAUYDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628555 | |

| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889938-97-0 | |

| Record name | 1-[3-(4-Fluorophenyl)-5-isoxazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889938-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Aldoxime and α,β-Unsaturated Ketone Cycloaddition

A well-documented method involves the reaction of aldoximes derived from 4-fluorobenzaldehyde with α,β-unsaturated ketones under oxidative conditions to form isoxazole derivatives.

Step 1: Preparation of Aldoxime

4-Fluorobenzaldehyde is converted to its aldoxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. The reaction mixture is warmed briefly and then cooled to precipitate the aldoxime, which is purified by recrystallization.

Step 2: Cycloaddition to Form Isoxazole

The aldoxime is reacted with an α,β-unsaturated ketone such as 4-(furan-2-yl)but-3-en-2-one in the presence of an oxidant like chloramine-T trihydrate. The mixture is refluxed for 3-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product mixture is worked up by filtration, solvent evaporation, and extraction. The crude product contains isoxazole derivatives, which are separated by high-performance liquid chromatography (HPLC).

-

This method typically yields the desired isoxazole derivatives in 65-75% yield. The products are characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the isoxazole ring and the 4-fluorophenyl substituent.

Metal-Free Cycloaddition of Hydroxylamine to Acetylenic Ketones

Another approach involves the cycloaddition of hydroxylamine to α,β-acetylenic ketones bearing the 4-fluorophenyl group.

-

The regioselectivity of the cycloaddition can be controlled by the solvent choice. For example, in tetrahydrofuran-water mixtures, 1,4-addition occurs, while in aqueous methanol, 1,2-addition products predominate. This allows selective synthesis of regioisomeric isoxazoles.

-

The acetylenic ketones are prepared from esters derived from commercial ketones. Hydroxylamine is added under controlled conditions to afford the isoxazole ring. The reaction proceeds smoothly for various derivatives, including those with fluorophenyl substituents, although yields can vary (9-78%) depending on substituent effects and reaction conditions.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone is a chemical compound belonging to the isoxazole family, featuring a five-membered ring with nitrogen and oxygen atoms. This compound has applications in medicinal chemistry, materials science, and biological research.

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry It is used in the development of pharmaceuticals because of its potential antimicrobial, antiviral, and anti-inflammatory properties.

- Materials Science It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

- Biological Research It serves as a tool compound to study various biological processes and pathways.

This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The compound's biological activity is attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors and leading to changes in cellular processes.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Antiviral Activity

In vitro studies have shown that This compound can inhibit the replication of several viruses, including herpes simplex virus (HSV) and influenza virus (H1N1). Its IC50 values against these viruses were reported in the low micromolar range, indicating promising antiviral efficacy. Other research has also explored fluorinated spiro-isoxazolines for antiviral activity against human cytomegalovirus (HCMV) .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, and it has been shown to reduce pro-inflammatory cytokine production in cellular models, which may contribute to its therapeutic potential in inflammatory diseases.

The following table compares the biological activity of This compound with similar compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Present |

| 1-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanone | Moderate | Low | Absent |

| 1-(3-(3-Fluorophenyl)isoxazol-5-yl)methanol | Low | Significant | Present |

Case Studies

- Antiviral Efficacy Study : A study demonstrated that This compound effectively inhibited HSV replication with an IC50 value of approximately 2 µM. The mechanism was linked to the disruption of viral entry into host cells.

- Anti-inflammatory Assessment : Another study reported that treatment with This compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

1-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanone: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.

1-(3-(3-Fluorophenyl)isoxazol-5-yl)methanol: This compound has a hydroxyl group instead of an ethanone group, which may affect its reactivity and applications.

Biological Activity

1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves two primary methods:

- 1,3-Dipolar Cycloaddition : This method utilizes the reaction of nitrile oxides with unsaturated compounds to form the isoxazole ring.

- Condensation of Hydroxylamine with β-Diketones : This approach employs hydroxylamine and β-diketones or their equivalents to create the desired compound.

Both methods aim to optimize yield and purity while minimizing environmental impact.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it has shown potential in inhibiting viral replication and modulating inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it demonstrated effective inhibition, suggesting its potential as a therapeutic agent against infections .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit the replication of several viruses, including herpes simplex virus (HSV) and influenza virus (H1N1). Its IC50 values against these viruses were reported in the low micromolar range, indicating promising antiviral efficacy .

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral activities, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in cellular models, which may contribute to its therapeutic potential in inflammatory diseases .

Comparative Biological Activity

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Present |

| 1-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanone | Moderate | Low | Absent |

| 1-(3-(3-Fluorophenyl)isoxazol-5-yl)methanol | Low | Significant | Present |

This table illustrates that while this compound shows robust activity across multiple biological categories, other compounds may exhibit varying levels of efficacy.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Antiviral Efficacy Study : A recent study demonstrated that this compound effectively inhibited HSV replication with an IC50 value of approximately 2 µM. The mechanism was linked to the disruption of viral entry into host cells .

- Anti-inflammatory Assessment : Another study reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential application in treating inflammatory conditions .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| NaOEt, α-haloketone | Ethanol | RT → 60 | 78 | >95 | |

| K₂CO₃, DMF | DMF | 80 | 65 | 90 |

Basic: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in fluorinated isoxazole derivatives?

Answer:

- X-ray crystallography provides unambiguous confirmation of the isoxazole ring geometry and fluorophenyl substitution pattern. For example, studies on analogous compounds (e.g., 1-[3-(4-fluorophenyl)pyrazol-1-yl]ethanone) reveal bond angles of ~120° for the isoxazole core .

- Spectroscopy :

- ¹H/¹³C NMR : Fluorine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) confirms para-substitution .

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) validate the ketone and isoxazole moieties .

Basic: What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for optimizing purification processes?

Answer:

Thermodynamic data from NIST and CRC handbooks are essential:

Q. Table 2: Thermodynamic Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Tboil | 469.2 K | N/A | |

| ΔHvap | 45.2 kJ/mol (estimated) | Group contribution |

Advanced: What experimental design considerations mitigate sample degradation during prolonged studies?

Answer:

Degradation of organic compounds (e.g., hydrolysis of the isoxazole ring) is a critical challenge. Strategies include:

- Temperature control : Store samples at 4°C to slow degradation kinetics .

- Inert atmospheres : Use nitrogen or argon to prevent oxidation.

- Real-time monitoring : Pair HPLC with UV-vis spectroscopy to track stability .

Advanced: How can computational modeling tools predict reactivity and interactions in novel synthetic pathways?

Answer:

Software like Discovery Studio enables:

- Docking studies : Predict binding affinities for biological targets (e.g., enzymes).

- Reactivity maps : Identify electrophilic/nucleophilic sites using Fukui indices .

- Solvent effects : Simulate solvation energies to optimize reaction media .

Advanced: How should researchers validate conflicting data between mass spectrometry and crystallographic analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.